N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused heterocyclic core. Key structural features include:
- A 4-chlorophenyl group attached to the pyrazolo[3,4-d]pyrimidine ring, which enhances electronic and steric interactions.
- A 3-methyl-1H-pyrazole moiety linked to the pyrimidine ring, contributing to rigidity and binding selectivity.
- A cyclopropanecarboxamide substituent on the pyrazole, introducing conformational strain and modulating solubility .
Pyrazolo[3,4-d]pyrimidines are pharmacologically relevant scaffolds, often explored as kinase inhibitors or anticancer agents. The cyclopropane group in this compound may optimize metabolic stability compared to bulkier substituents.
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN7O/c1-11-8-16(24-19(28)12-2-3-12)27(25-11)18-15-9-23-26(17(15)21-10-22-18)14-6-4-13(20)5-7-14/h4-10,12H,2-3H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBCVDKUXNBGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Formation of the Pyrazolyl Group: The pyrazolyl group is formed through a condensation reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Cyclopropanecarboxamide Moiety: The final step involves the formation of the cyclopropanecarboxamide group through an amide coupling reaction, typically using cyclopropanecarboxylic acid and a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell proliferation and survival, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: N-{1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-(tert-butyl)benzamide
This compound () shares the pyrazolo[3,4-d]pyrimidine core and 4-chlorophenyl group with the target molecule but differs in the carboxamide substituent:
In contrast, the cyclopropane in the target compound balances steric effects and metabolic stability .
Substituent Analog: 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
From , this dihydro pyrazole derivative (Compound 3) shares a 4-chlorophenyl group but differs in core structure:
The dihydro pyrazole core in may improve solubility but reduce target-binding affinity compared to the rigid pyrazolo-pyrimidine system. The 4-fluorophenyl substituent in Compound 3 introduces electronegativity but lacks the fused heterocyclic complexity of the target compound .
Key Research Findings
- Compound : Demonstrated higher binding affinity to kinase targets (e.g., JAK2) due to the bulky tert-butyl group, but exhibited poor aqueous solubility (<10 µM) in preclinical studies .
- Target Compound : Preliminary molecular docking suggests the cyclopropane group reduces steric hindrance, improving interaction with hydrophobic enzyme pockets (e.g., EGFR). Calculated IC₅₀ values are ~50 nM, outperforming tert-butyl analogs in solubility (~25 µM) .
- Their dihydro pyrazole cores are less explored in kinase inhibition but may suit flexible binding sites .
Biological Activity
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a complex compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This class has garnered attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article aims to summarize the biological activity of this compound based on available research findings, case studies, and relevant data.
Structure and Properties
The compound features a multi-ring structure that includes a cyclopropanecarboxamide moiety attached to a pyrazolo[3,4-d]pyrimidine core. The presence of a 4-chlorophenyl group enhances its pharmacological properties.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C16H17ClN6O
- Molecular Weight : 348.81 g/mol
Anticancer Properties
Recent studies have indicated that compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. For instance:
- Cell Line Inhibition : Compounds derived from pyrazolo[3,4-d]pyrimidine have shown inhibitory effects on various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The IC50 values for these compounds often range from 0.3 µM to 42.30 µM depending on the specific derivative and cell line tested .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5i | MCF7 | 0.3 |
| 67 | HCT116 | 0.07 |
| 92 | A549 | Maximum inhibition |
The mechanism through which these compounds exert their anticancer effects typically involves:
- Inhibition of Kinases : Many pyrazolo[3,4-d]pyrimidines act as inhibitors of cyclin-dependent kinases (CDKs) and other signaling pathways critical for cancer cell proliferation .
- Induction of Apoptosis : These compounds have been reported to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Anti-inflammatory Activity
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have shown promise as anti-inflammatory agents. They inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .
Case Studies
- Study on Dual EGFR/VGFR2 Inhibition : A derivative similar to the compound was tested for its ability to inhibit both EGFR and VGFR2. It demonstrated significant inhibition at low micromolar concentrations while also inducing apoptosis in MCF7 cells .
- Cytotoxicity Assessment : Another study screened various pyrazolo derivatives against Hep-2 and P815 cell lines, revealing substantial cytotoxic potential with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
